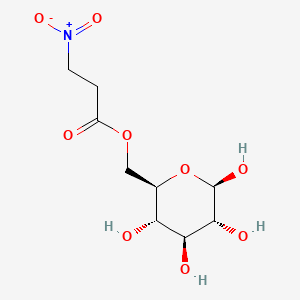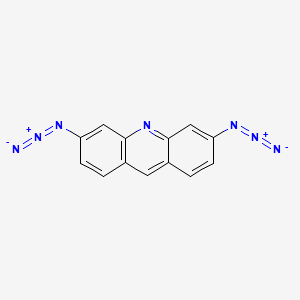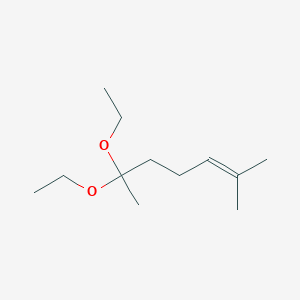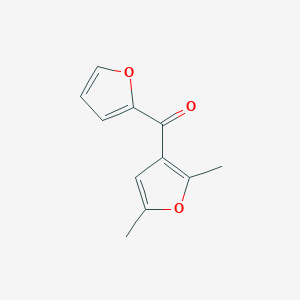
Methyl 2-methylnonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylnonanoate: is an organic compound with the molecular formula C₁₁H₂₂O₂ . It is an ester derived from the reaction of methanol and 2-methylnonanoic acid. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-methylnonanoate can be synthesized through the esterification of 2-methylnonanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction is as follows:
2-methylnonanoic acid+methanol→Methyl 2-methylnonanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of renewable resources and green chemistry principles is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-methylnonanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylnonanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-methylnonanoic acid and methanol.
Reduction: 2-methylnonanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl 2-methylnonanoate has several applications in scientific research:
Flavor and Fragrance Industry: It is used as a flavoring agent due to its pleasant aroma.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: It is used in studies related to ester metabolism and enzymatic reactions.
Mécanisme D'action
The mechanism of action of methyl 2-methylnonanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of 2-methylnonanoic acid and methanol. This process is facilitated by esterases and other hydrolytic enzymes.
Comparaison Avec Des Composés Similaires
Methyl nonanoate: Similar structure but lacks the methyl group at the second position.
Methyl 2-nonenoate: Contains a double bond in the carbon chain.
Uniqueness: Methyl 2-methylnonanoate is unique due to the presence of the methyl group at the second position, which influences its chemical properties and reactivity. This structural difference can affect its aroma and its behavior in chemical reactions compared to similar compounds.
Propriétés
Numéro CAS |
56898-37-4 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
methyl 2-methylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3 |
Clé InChI |
WYNTWOMMHWJBMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)

![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)





![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
